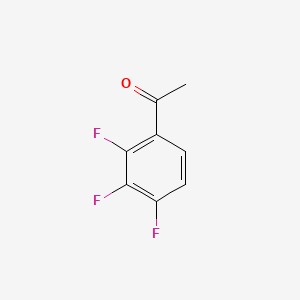

1-(2,3,4-trifluorophenyl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,3,4-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXSJKJNPCPBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380289 | |

| Record name | 2',3',4'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243448-15-9 | |

| Record name | 2',3',4'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3,4-trifluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Organic Compounds in Contemporary Chemical Synthesis and Biological Sciences

The introduction of fluorine into organic compounds, a process known as fluorination, is a pivotal technique in modern chemical synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its high electronegativity and small size, which can profoundly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, which often leads to enhanced metabolic stability in drug molecules, a crucial factor in pharmaceutical development. chimia.ch

In the life sciences, the application of fluorinated compounds is widespread. Over 20% of all pharmaceuticals and more than 30% of agrochemicals contain fluorine. ncn.gov.pl The inclusion of fluorine can dramatically improve the potency of a biologically active compound compared to its non-fluorinated version. chimia.chresearchgate.net This enhancement is attributed to fluorine's ability to alter electronic properties, lipophilicity, and binding interactions with biological targets. chimia.chresearchgate.net The increased lipophilicity can also improve a drug's ability to penetrate cell membranes, thereby increasing its bioavailability. wikipedia.org

Contextual Overview of Trifluoromethyl Ketones and Fluorinated Acetophenones As Key Intermediates

Within the diverse family of organofluorine compounds, trifluoromethyl ketones (TFMKs) and fluorinated acetophenones stand out as exceptionally valuable synthetic intermediates. rsc.orgresearchgate.net TFMKs are recognized for their role in the creation of fluorinated pharmaceuticals. rsc.orgresearchgate.net They can act as mimics of the transition states in enzymatic reactions, making them effective enzyme inhibitors. nih.gov

Fluorinated acetophenones, such as 1-(2,3,4-trifluorophenyl)ethanone, are versatile building blocks in organic synthesis. The presence of a trifluoromethyl group can increase a compound's lipophilicity and stability. ontosight.ai These characteristics make them valuable starting materials for synthesizing more complex molecules with potential applications in pharmaceutical and agrochemical research. ontosight.ai The specific positioning of fluorine atoms on the phenyl ring influences the molecule's reactivity, providing a handle for further chemical modifications.

Computational and Theoretical Investigations of 1 2,3,4 Trifluorophenyl Ethanone

Advanced Molecular Modeling and Simulation Approaches

Molecular Docking for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding modes at the active site of a biological target. researchgate.netacs.org

A docking study of 1-(2,3,4-trifluorophenyl)ethanone would involve:

Preparation: Creating 3D structures of the ligand and a selected protein target.

Grid Generation: Defining the active site or binding pocket on the protein.

Docking Simulation: Using an algorithm (e.g., AutoDock Vina) to explore various conformations of the ligand within the active site.

Scoring and Analysis: Ranking the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are then analyzed. nih.gov

Given its structure, this compound could be docked into the active sites of enzymes where aromatic and polar interactions are important. The carbonyl oxygen could act as a hydrogen bond acceptor, while the trifluorophenyl ring could engage in hydrophobic or π-stacking interactions. Studies on similar fluorinated compounds have successfully used docking to rationalize their biological activity. arabjchem.orgmdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time. youtube.com This technique is used to study the conformational stability of a molecule, its flexibility, and its interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govrsc.org

For a small molecule like this compound, an MD simulation could reveal:

Solvation Effects: How the molecule interacts with water or other solvent molecules, and the stability of these interactions.

Complex Stability: When performed on a ligand-protein complex obtained from docking, MD simulations can assess the stability of the binding pose and calculate binding free energies more accurately. mdpi.com Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to track conformational changes and Root Mean Square Fluctuation (RMSF) to identify flexible regions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjmaterenvironsci.com SAR provides a more qualitative understanding of how specific structural features (pharmacophores) contribute to activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition). The process involves:

Descriptor Calculation: Computing various molecular descriptors for each compound, which quantify physicochemical properties like hydrophobicity (LogP), electronic properties (dipole moment), and steric properties (molar refractivity).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning to build an equation that correlates the descriptors with the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. jmaterenvironsci.com

Illustrative Molecular Descriptors for a QSAR Study

| Descriptor | Definition | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability. |

| TPSA | Topological Polar Surface Area | Polarity and hydrogen bonding capacity. |

| MW | Molecular Weight | Size and steric effects. |

| HOMO/LUMO Energy | Highest/Lowest Unoccupied Molecular Orbital | Electronic reactivity and charge transfer. |

| Dipole Moment | Measure of molecular polarity | Governs polar interactions. |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes beyond 2D descriptors to correlate the 3D steric and electrostatic properties of molecules with their biological activity. nih.govnih.gov It provides a powerful visual guide for drug design.

The CoMFA process for a series of analogues including this compound would involve:

Molecular Alignment: Superimposing all molecules in the dataset based on a common structural scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) fields at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) regression to build a model that correlates the variations in field values with the variations in biological activity. ntnu.edu.tw

The results are visualized as 3D contour maps. For instance, green contours might indicate regions where bulky groups enhance activity, while red contours could show where negative charges are favorable. researchgate.net These maps provide intuitive, actionable insights for chemists to design new molecules with improved potency by modifying their structure to better match the favorable field regions.

Computational Assessment of Charge Hopping Properties

The investigation of charge hopping in organic molecules is crucial for understanding their potential applications in electronic devices. Charge transport in such materials often occurs through a process of incoherent hopping between adjacent molecules. The rate of this charge hopping can be computationally modeled and is primarily governed by two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). While direct computational studies on the charge hopping properties of this compound are not extensively available in the public domain, a theoretical assessment can be constructed based on established principles such as Marcus theory and the known electronic effects of fluorine substitution on aromatic systems.

Marcus theory provides a foundational framework for understanding the kinetics of electron transfer reactions, including charge hopping. wikipedia.org The theory posits that the rate of electron transfer is dependent on the Gibbs free energy of the reaction and the reorganization energy. The reorganization energy itself is a critical factor, representing the energy required to structurally rearrange the molecule and its surrounding environment upon a change in its charge state. wikipedia.org It is composed of two components: an inner-sphere contribution related to changes in the geometry of the molecule itself, and an outer-sphere contribution related to the relaxation of the surrounding solvent or matrix. For efficient charge transport, a low reorganization energy is desirable as it minimizes the activation energy barrier for the hopping process.

The electronic coupling, V, quantifies the extent of electronic interaction between adjacent molecules in the hopping pathway. A larger electronic coupling facilitates more efficient charge transfer. This parameter is highly sensitive to the distance and relative orientation of the interacting molecules, as well as the nature of their frontier molecular orbitals (HOMO for hole transport and LUMO for electron transport).

The introduction of fluorine atoms onto the phenyl ring of acetophenone (B1666503), as in the case of this compound, is expected to significantly influence both the reorganization energy and electronic coupling. Fluorine is a highly electronegative element, and its substitution on an aromatic ring introduces strong inductive electron-withdrawing effects. researchgate.net This can lead to a lowering of both the HOMO and LUMO energy levels. The addition of fluorine atoms to an aromatic ring also introduces new π-bonding and antibonding orbitals. nih.gov

Computational studies on fluorinated aromatic compounds have shown that perfluorination can impact the aromaticity and electron density distribution within the ring. researchgate.netnih.gov These modifications to the electronic structure will, in turn, affect the charge hopping parameters. The strong electron-withdrawing nature of the trifluorophenyl group is anticipated to have a pronounced effect on the reorganization energy. For electron hopping (transport of an additional electron), the localization of the negative charge on the molecule will be influenced by the fluorine substituents. Similarly, for hole hopping (transport of a positive charge), the delocalization of the resulting radical cation will be affected.

A qualitative assessment of the expected impact of the 2,3,4-trifluoro substitution on the charge hopping parameters of acetophenone is presented in the table below. This is based on the general understanding of the electronic effects of fluorine.

| Parameter | Expected Effect of 2,3,4-Trifluoro Substitution | Rationale |

| Reorganization Energy (λ) | Likely to be altered compared to unsubstituted acetophenone. The magnitude of change is difficult to predict without specific calculations. | The strong inductive effect of fluorine atoms alters the electron density distribution and geometry of both the neutral and ionized states, which directly impacts the inner-sphere reorganization energy. |

| Electronic Coupling (V) | Potentially modified due to changes in the frontier molecular orbitals. | Fluorine substitution alters the energies and spatial distribution of the HOMO and LUMO, which can affect the orbital overlap between adjacent molecules, thereby influencing the electronic coupling. |

| Electron Affinity | Increased | The strong electron-withdrawing nature of the three fluorine atoms stabilizes the LUMO, making the molecule a better electron acceptor. |

| Ionization Potential | Increased | The inductive effect of the fluorine atoms also stabilizes the HOMO, making it more difficult to remove an electron. |

It is important to note that the specific substitution pattern (2,3,4-trifluoro) will lead to a non-uniform distribution of the electrostatic potential on the aromatic ring, which can influence intermolecular interactions and, consequently, the packing of the molecules in a solid state. This packing arrangement is a critical determinant of the electronic coupling between neighboring molecules.

Detailed computational investigations, likely employing Density Functional Theory (DFT), would be necessary to quantify the reorganization energy and electronic coupling for this compound. Such calculations would involve optimizing the geometries of the neutral molecule and its radical cation and anion to determine the inner-sphere reorganization energy. Furthermore, calculations on molecular dimers or clusters would be required to evaluate the electronic coupling for various intermolecular arrangements. These theoretical studies would provide valuable insights into the intrinsic charge transport capabilities of this compound and guide its potential use in organic electronic materials.

Biological Activity and Pharmacological Potential of 1 2,3,4 Trifluorophenyl Ethanone Derivatives

Antimicrobial Properties and Mechanisms of Structurally Related Compounds

While no specific data exists for 1-(2,3,4-trifluorophenyl)ethanone derivatives, research on other fluorinated aromatic ketones has demonstrated a range of antimicrobial activities.

Evaluation of Antibacterial Efficacy Against Pathogenic Strains in Related Fluorinated Compounds

Chalcones, which can be synthesized from acetophenones, have been a significant area of investigation. For instance, chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria. mdpi.com In some studies, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group. mdpi.com The presence of a reactive α,β-unsaturated keto function in chalcones is often considered responsible for their antimicrobial activity. researchgate.net

Schiff bases are another class of compounds synthesized from ketones that have shown antibacterial potential. Various Schiff bases derived from fluorinated precursors have been screened against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net

Assessment of Antifungal Activity in Related Fluorinated Compounds

Derivatives of 1,2,4-triazole, a heterocyclic structure that can be synthesized incorporating a ketone moiety, are well-known for their antifungal properties. nih.gov Many commercially available antifungal drugs feature a triazole core. Research has shown that novel 1,2,4-triazole derivatives can exhibit significant antifungal activity against various fungal species, sometimes comparable or superior to standard drugs like ketoconazole. nih.gov Chalcones with fluorine-containing substituents have also demonstrated notable antifungal activity against strains like Candida albicans and Aspergillus niger. mdpi.com

Investigation of Antitubercular Potential in Related Fluorinated Compounds

Schiff bases and 1,2,4-triazole derivatives have been a focus in the search for new antitubercular agents. johnshopkins.edueurjchem.comcumhuriyet.edu.trmdpi.com Fluorine-containing Schiff bases of quinoline have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising minimum inhibitory concentration (MIC) values. Similarly, certain 1,2,4-triazole derivatives have been identified as potential leads for the development of new antitubercular drugs. mdpi.com The modification of existing antitubercular drugs like isoniazid into Schiff bases has also been explored to enhance activity. johnshopkins.edu

Exploration of Molecular Mechanisms Underlying Antimicrobial Action (e.g., Biofilm Formation Inhibition) in Related Compounds

The formation of biofilms is a critical factor in microbial resistance. While no data is available for this compound derivatives, research on other classes of compounds has explored biofilm inhibition. For example, certain chalcone-linked amine derivatives have been synthesized and evaluated for their anti-biofilm activity. nih.govksu.edu.sa The mechanism of action for some antimicrobial agents is thought to involve the inhibition of quorum sensing, a cell-to-cell communication process crucial for biofilm formation. plos.org

Enzyme Inhibition and Modulation Studies of Structurally Related Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties and their ability to interact with biological targets, including enzymes.

Reversible Covalent Enzyme Inhibition in Related Fluorinated Compounds

Trifluoromethyl ketones are a class of compounds known to be potent reversible covalent inhibitors of serine and cysteine proteases. The electrophilic nature of the ketone in trifluoromethyl ketones allows them to be attacked by active site nucleophiles of enzymes, forming a stable but reversible tetrahedral intermediate. This mechanism has been explored in the design of inhibitors for various enzymes. While there is no specific information on enzyme inhibition by derivatives of this compound, the trifluoromethyl ketone moiety is a well-established pharmacophore for enzyme inhibition. nih.gov

Inhibition of Key Ligases (e.g., D-alanyl-D-alanine Ligase)

No studies were identified that investigated the inhibitory effects of this compound derivatives on D-alanyl-D-alanine ligase or other similar ligases. Research on inhibitors of this bacterial enzyme, which is crucial for cell wall biosynthesis, focuses on other chemical classes of compounds.

Tyrosine Kinase Inhibition Profiling (e.g., c-Kit, RET, FLT3, c-MET)

There is a lack of available data profiling the activity of this compound derivatives against the tyrosine kinases c-Kit, RET, FLT3, or c-MET. Although tyrosine kinase inhibitors are a major focus in cancer research, this particular molecular backbone has not been featured in published screening results for this target class.

Aromatase Inhibition Studies

The potential for derivatives of this compound to act as aromatase inhibitors has not been explored in accessible scientific literature. Studies on non-steroidal aromatase inhibitors typically focus on other core structures.

Antiproliferative and Antitumor Activities

No specific data on the cytotoxic performance of this compound derivatives against any human cancer cell lines could be located. General research has shown that other chalcone and triazole derivatives can possess anticancer properties, but these findings are not specific to derivatives of the 2,3,4-trifluorophenyl ethanone structure. mdpi.comneliti.com

In the absence of cytotoxicity data, there is consequently no research available detailing the mechanisms by which derivatives of this compound might inhibit cell growth or induce apoptosis. Mechanistic studies typically follow initial findings of biological activity, which are not present for this compound class.

Role as Bioisosteric Replacements in Rational Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to modulate various physicochemical and pharmacological properties. The this compound moiety, and more broadly the 2,3,4-trifluorophenyl group, serves as a valuable bioisosteric replacement for other substituted phenyl rings in rational drug design. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. Bioisosterism refers to the principle of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.

In the context of drug design, the trifluoromethyl group is one of the most frequently utilized lipophilic substituents. Its presence can significantly alter the electronic properties of aromatic rings, which is a key factor in the efficacy of many drugs. mdpi.com The replacement of hydrogen with fluorine can enhance a drug's potency and duration of action by increasing its metabolic stability and lipophilicity. tdx.cat

A notable example of the successful application of the 2,3,4-trifluorophenyl group as a bioisosteric replacement is in the development of GPR40 antagonists. In a study aimed at optimizing a series of GPR40 antagonists, researchers explored various fluorination patterns on a phenyl ring to enhance the balance between potency and lipophilicity. The 2,3,4-trifluoro derivative was identified as the optimal substitution pattern. This specific isomer demonstrated a statistically significant increase in potency compared to the unsubstituted phenyl and the 2-fluorophenyl derivatives, without a corresponding detrimental increase in lipophilicity. rsc.org

The rationale for such improvements often lies in the altered electronic nature of the phenyl ring due to the strongly electron-withdrawing fluorine atoms. This can influence key interactions with the biological target, such as hydrogen bonding or dipole interactions, leading to enhanced binding affinity. Furthermore, the C-F bond is stronger than the C-H bond, which can block metabolic pathways and improve the drug's stability and half-life.

The following interactive data table summarizes the comparative data for the GPR40 antagonists, illustrating the impact of the 2,3,4-trifluorophenyl bioisosteric replacement.

| Compound ID | R Group | pIC50 | logD7.4 | LLE (pIC50 - logD7.4) |

| 2 | Phenyl | 6.1 | 3.4 | 2.7 |

| 18 | 2-Fluorophenyl | 6.4 | 2.9 | 3.5 |

| 21 | 2,3-Difluorophenyl | - | - | - |

| 22 | 2,4-Difluorophenyl | - | - | - |

| 23 | 2,5-Difluorophenyl | - | - | - |

| 24 | 2,3,4-Trifluorophenyl | 6.6 | 3.3 | 3.3 |

| 25 | 2,3,5-Trifluorophenyl | - | - | - |

| 26 | 2,3,6-Trifluorophenyl | - | - | - |

| 27 | 2,4,5-Trifluorophenyl | - | - | - |

| 28 | 2,4,6-Trifluorophenyl | - | - | - |

| 29 | 3,4,5-Trifluorophenyl | - | - | - |

Data for difluoro and other trifluoro isomers were reported as having similar or slightly reduced potency and/or increased lipophilicity compared to the 2,3,4-trifluoro isomer, which was identified as optimal. rsc.org

Advanced Applications and Future Research Directions of 1 2,3,4 Trifluorophenyl Ethanone

Strategic Role as Versatile Synthetic Intermediates in Drug Discovery and Pharmaceutical Development

Fluorinated compounds are integral to modern medicinal chemistry, with a significant percentage of new drugs containing fluorine to enhance properties like metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov Trifluoromethyl-substituted aromatic compounds, including isomers of trifluorophenyl ethanone, are key intermediates in the synthesis of various pharmaceuticals. evitachem.com While direct applications of the 2,3,4-trifluoro isomer in marketed drugs are not broadly documented, its role as a versatile synthetic intermediate is exemplified by the utility of its structural analogs.

For instance, the reduction of 3'-(trifluoromethyl)acetophenone yields (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a crucial chiral building block for synthesizing neuroprotective compounds. nih.gov This highlights a common pathway where the ethanone moiety is transformed into a chiral alcohol, a common pharmacophore. Similarly, other functionalized ethanones, like 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone, are critical intermediates in the production of widely used drugs such as the antiplatelet agent Prasugrel. innospk.com The trifluorophenyl ethanone scaffold is also a precursor for molecules with potential antimicrobial and anticancer activities. smolecule.com The strategic placement of fluorine atoms on the phenyl ring, as in 1-(2,3,4-trifluorophenyl)ethanone, allows chemists to fine-tune the electronic and lipophilic properties of target molecules, making it a valuable tool for developing new chemical entities. nih.govevitachem.com

Table 1: Examples of Fluorinated Ethanone Intermediates in Pharmaceutical Research

| Intermediate | Derived Active Compound/Area | Therapeutic Application |

|---|---|---|

| 3'-(trifluoromethyl)acetophenone | (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide | Neuroprotection nih.gov |

| 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone | Prasugrel | Antiplatelet / Acute Coronary Syndrome innospk.com |

| 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride | Lead compounds for various drugs | Infectious Diseases, Cancer smolecule.com |

| Fluorinated Ketones (General) | GABAB receptor agonists | Addiction, Anxiety, Mood Disorders olemiss.edu |

Contributions to Agrochemical Research and Development

The trifluoromethylphenyl ethanone structure is also foundational in the development of modern agrochemicals. Its derivatives are key intermediates in synthesizing potent fungicides and herbicides. evitachem.comgoogle.com A prominent example is the synthesis of Trifloxystrobin, a broad-spectrum fungicide that inhibits fungal respiration by blocking electron transfer in mitochondria. patsnap.com

The synthesis of Trifloxystrobin involves the condensation of methyl 2-bromomethyl-(alpha E)-methoxyiminobenzene acetate with m-trifluoromethyl acetophenone (B1666503) oxime. patsnap.com This oxime is directly prepared from m-trifluoromethyl acetophenone, demonstrating the critical role of this class of fluorinated ketones as a precursor in the agrochemical industry. google.comgoogle.com The trifluoromethyl group is essential for the biological activity of the final product. While this example uses the meta-substituted isomer, it underscores the importance of the trifluoromethyl acetophenone scaffold in creating effective crop protection agents.

Table 2: Role of Trifluoromethyl Acetophenone in Trifloxystrobin Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Isomeric mixture of halo benzotrifluoride, Mg, Ketene | Isomeric mixture of trifluoromethyl acetophenone | Creation of the core ketone structure google.com |

| 2 | m-Trifluoromethyl acetophenone, Hydroxylamine salt | m-Trifluoromethyl acetophenone oxime | Formation of the key oxime intermediate google.compatsnap.com |

| 3 | m-Trifluoromethyl acetophenone oxime, Methyl 2-bromomethyl-(alpha E)-methoxyiminobenzene acetate | Trifloxystrobin | Condensation to form the final active ingredient patsnap.com |

Development of Specialty Chemicals and Functional Materials with Tailored Properties

The incorporation of fluorine into polymers and other materials can lead to desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.net Fluorinated ketones like this compound serve as potential building blocks for such specialty chemicals and functional materials. Although less common than the polymerization of fluorinated monomers, chemical modification of parent polymers with fluorine-containing moieties is a viable route to novel materials. researchgate.net

Recent research has explored the synthesis of fluorinated o-oligophenylene ethynylenes (o-OPEs), which exhibit enhanced chiroptical properties due to arene-perfluoroarene interactions that promote stable folded conformations. acs.org This suggests applications in advanced optical materials. Furthermore, the development of fluorinated polymers for applications like anti-corrosion coatings demonstrates the utility of fluorinated building blocks. nih.gov The reactivity of the ketone group in this compound allows it to be incorporated into polymer backbones or used as a scaffold for creating complex functional molecules, such as those used in mechanochemistry to produce materials like fluorinated polyacetylene. springernature.com

Emerging Research in Molecular Solar Thermal (MOST) Systems Utilizing Fluorinated Acetophenones

A highly innovative application for fluorinated acetophenones is in the field of Molecular Solar Thermal (MOST) energy storage systems. chemrxiv.orgnih.gov These systems capture solar energy in the chemical bonds of a molecule, which can be stored for long periods without heat loss and released on demand. Research has demonstrated that ortho-methylacetophenones can undergo a light-driven isomerization to a high-energy, stable photoisomer (a benzocyclobutenol), which can later revert to the original molecule, releasing the stored energy as heat. chemrxiv.orgnih.gov

The strategic introduction of a trifluoromethyl group, as in ortho-methyltrifluoroacetophenone, is key to the success of this system. chemrxiv.orgnih.gov The trifluoromethyl group serves multiple functions:

It prevents unproductive side reactions during the photochemical cyclization. chemrxiv.org

It enhances the stability of the energy-storing photoisomer, allowing for extremely long storage times (a calculated half-life of over 100 million years). chemrxiv.org

It lowers the pKa of the benzocyclobutenol, facilitating a controlled and rapid release of heat triggered by a simple organic base catalyst. chemrxiv.org

This system demonstrates high cyclability with over 99% material recovery and achieves high conversion rates of approximately 90% under sunlight irradiation. chemrxiv.org

Table 3: Performance of a Fluorinated Acetophenone-Based MOST System

| Parameter | Finding | Significance |

|---|---|---|

| Energy Storage | Photocyclization of ortho-methyltrifluoroacetophenone to benzocyclobutenol | Captures solar energy in chemical bonds chemrxiv.orgnih.gov |

| Photoisomer Stability | Half-life (t½) > 10⁸ years | Enables long-term, loss-free energy storage chemrxiv.org |

| Energy Release | Triggered by simple organic bases | Controlled and on-demand heat release chemrxiv.orgnih.gov |

| Cyclability | >99% material recovery per cycle | Robust and reusable system for practical applications chemrxiv.org |

| Conversion Rate | ~90% under sunlight irradiation | Efficient energy capture chemrxiv.org |

Implementation of Green Chemistry Principles and Sustainable Synthesis Methodologies for Fluorinated Ketones

The increasing importance of fluorinated compounds has driven research into more sustainable and environmentally friendly synthesis methods. chemistryviews.org Green chemistry principles are being applied to the production of fluorinated ketones to reduce waste, avoid harsh reagents, and improve energy efficiency.

Key sustainable approaches include:

Biocatalysis : Enzymes are being used to perform selective and efficient synthesis under mild conditions. For example, recombinant E. coli cells expressing carbonyl reductase can produce chiral alcohols from trifluoromethyl acetophenones with high enantioselectivity. nih.gov Other biocatalytic strategies employ lipases for cyclization reactions or engineered enzymes for asymmetric fluorination, providing access to complex fluorinated molecules that are challenging to make with traditional chemistry. nih.govutdallas.edunih.govmdpi.com

Photocatalysis and Aerobic Oxidation : Visible-light-induced reactions that use air as the oxidant and water as the solvent offer a green alternative to traditional oxidation methods that rely on peroxides or heavy metal catalysts. chemistryviews.org

Catalyst-Free and Metal-Free Reactions : Methods for fluorination and the synthesis of fluorinated heterocycles are being developed that proceed without a catalyst or use metal-free reagents like Selectfluor®, reducing cost and potential metal contamination. organic-chemistry.orgsapub.org

Table 4: Comparison of Synthesis Methodologies for Fluorinated Ketones

| Methodology | Key Features | Advantages | Example Application |

|---|---|---|---|

| Traditional Chemical Synthesis | Often uses strong acids/bases, metal catalysts, hazardous reagents. | Well-established, versatile. | Grignard reactions, Friedel-Crafts acylation. google.com |

| Biocatalysis | Uses enzymes (e.g., reductases, lipases), mild conditions (room temp, aqueous media). | High selectivity, reduced waste, sustainable. | Asymmetric reduction of ketones to chiral alcohols. nih.gov |

| Photocatalysis | Uses visible light, air as oxidant, often in water. | Energy-efficient, uses green oxidant/solvent. | Aerobic C-H oxidation to produce aromatic ketones. chemistryviews.org |

| Metal-Free Fluorination | Employs reagents like Selectfluor®. | Avoids heavy metal catalysts and contamination. | Direct fluorination of ketone precursors. organic-chemistry.orgsapub.org |

Future Prospects and Conceptual Frameworks for Continued Research in Medicinal Chemistry and Materials Science

The diverse applications of this compound and its analogs establish it as a compound of significant future interest. Continued research is expected to advance along several conceptual frameworks.

In medicinal chemistry and agrochemicals , the focus will be on leveraging the trifluorophenyl ethanone scaffold to create new libraries of bioactive compounds. The precise fluorine substitution pattern of the 2,3,4-isomer offers a unique electronic profile that can be exploited to design molecules with novel modes of action or improved pharmacological properties. nih.gov Future work will likely involve using this intermediate to synthesize new drug candidates targeting areas from infectious diseases to central nervous system disorders. smolecule.comolemiss.edu

In materials science , the compound serves as a valuable precursor for developing advanced functional materials. Future prospects include its use in synthesizing fluorinated polymers with enhanced durability and specific optical or electronic properties. researchgate.netnih.gov The demonstrated success in creating fluorinated o-OPEs and the potential for synthesizing novel mechanochemical polymers point toward a rich field of discovery for new materials with applications in electronics and optics. acs.orgspringernature.com

The most groundbreaking future application may be the continued development of MOST systems . Optimizing the molecular structure of fluorinated acetophenones could lead to even higher energy storage densities and efficiencies, potentially contributing to carbon-neutral energy solutions. chemrxiv.org

Underpinning all these future directions is the continued advancement of sustainable synthesis . The expansion of biocatalytic and photocatalytic methods will be crucial for the environmentally and economically viable production of this compound and its derivatives, ensuring that its potential can be realized on an industrial scale. nih.govchemistryviews.org

Q & A

Q. Table 1: Optimization of Friedel-Crafts Acylation

| Condition | Yield (%) | Purity (%) | Key Observation |

|---|---|---|---|

| AlCl₃ (1.5 equiv) | 62 | 85 | Partial dehalogenation observed |

| AlCl₃ (3.0 equiv) | 78 | 92 | Optimal catalyst loading |

| Solvent: DCM | 75 | 89 | Faster reaction kinetics |

| Solvent: Toluene | 68 | 82 | Lower side-product formation |

How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : The ketone carbonyl (C=O) appears at δ 195–205 ppm in NMR. Aromatic protons in the 2,3,4-trifluorophenyl group show splitting patterns (e.g., doublet of doublets) due to coupling (~8–12 Hz) .

- Mass Spectrometry : Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 174 (M) with fragments at m/z 155 (loss of F) and m/z 123 (CHF) .

- IR : Strong C=O stretch at ~1680–1720 cm and C-F stretches at 1100–1250 cm .

What stability considerations are critical for handling this compound?

Methodological Answer:

The compound is hygroscopic and prone to hydrolysis under humid conditions. Store under inert gas (Ar/N) at –20°C. Avoid prolonged exposure to light, as UV radiation can degrade the trifluorophenyl group. Stability tests in DMSO-d show <5% decomposition over 72 hours at 25°C .

Advanced Research Questions

How can enantioselective reduction of this compound be achieved?

Methodological Answer:

Marine-derived fungi (e.g., Botryosphaeria sp. CBMAI 1197) catalyze enantioselective reduction to produce (S)-1-(2,3,4-trifluorophenyl)ethanol with >99% enantiomeric excess (ee). Key parameters:

Q. Table 2: Biocatalytic Performance Comparison

| Fungal Strain | Conversion (%) | ee (%) | Time (h) |

|---|---|---|---|

| Botryosphaeria sp. | 95 | >99 | 48 |

| Xylaria sp. | 82 | 92 | 72 |

| Chemical (NaBH₄) | 88 | 0 | 2 |

What computational methods predict substituent effects on the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrophilicity Index (ω) : 3.8 eV, indicating high electrophilic character at the carbonyl.

- Fukui Functions : values highlight nucleophilic attack sites (C=O and meta-fluorine positions).

Solvent effects (PCM model for DMSO) increase polarity, stabilizing transition states in SNAr reactions .

How to resolve contradictions in reported spectroscopic data for fluorinated acetophenones?

Methodological Answer:

Discrepancies in NMR shifts arise from solvent polarity and concentration effects. For example:

- In CDCl₃, F-2 resonates at δ –112 ppm, while F-4 appears at δ –118 ppm.

- In DMSO-d, deshielding shifts F-2 to δ –108 ppm. Validate assignments via 2D - HMBC correlations .

What are the challenges in synthesizing 2,3,4-trifluorophenyl derivatives via nucleophilic aromatic substitution?

Methodological Answer:

Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring harsh conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.